molecular formula C15H11F3O2 B8249866 3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester CAS No. 957207-59-9

3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester

Cat. No.: B8249866
CAS No.: 957207-59-9
M. Wt: 280.24 g/mol
InChI Key: XKMBUKHXBQMVSQ-UHFFFAOYSA-N
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Description

3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester is an organic compound with the molecular formula C15H11F3O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: 3-Trifluoromethylbiphenyl-4-carboxylic acid

    Reduction: 3-Trifluoromethylbiphenyl-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester depends on its application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as an inhibitor of glutamate transporter EAAT-2, it can modulate the transport of glutamate across cell membranes, affecting neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester is unique due to the presence of both the trifluoromethyl and ester functionalities on a biphenyl core. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-phenyl-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)12-8-7-11(9-13(12)15(16,17)18)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBUKHXBQMVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957207-59-9
Record name Methyl 3-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957207-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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